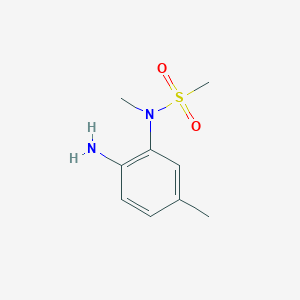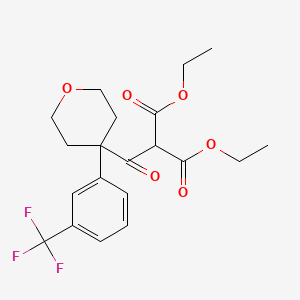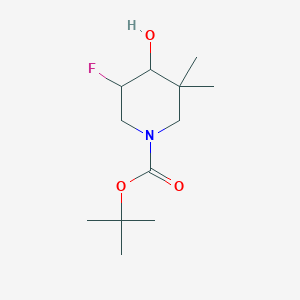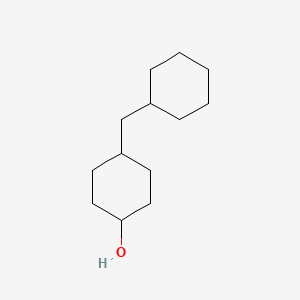
Cyclohexanol, 4-(cyclohexylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanol, 4-(cyclohexylmethyl)- is an organic compound that belongs to the class of cycloalkanes It is a derivative of cyclohexanol, where a cyclohexylmethyl group is attached to the fourth carbon of the cyclohexanol ring
准备方法
Synthetic Routes and Reaction Conditions
Cyclohexanol, 4-(cyclohexylmethyl)- can be synthesized through several methods. One common method involves the hydrogenation of phenol in the presence of a catalyst such as palladium or nickel. The reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation.
Another method involves the oxidation of cyclohexane using air or oxygen in the presence of a cobalt catalyst. This process produces a mixture of cyclohexanol and cyclohexanone, which can be separated and purified through distillation.
Industrial Production Methods
In industrial settings, cyclohexanol, 4-(cyclohexylmethyl)- is often produced through the catalytic hydrogenation of benzene. This process involves the use of a metal catalyst, such as platinum or rhodium, and occurs under high pressure and temperature conditions. The resulting product is then purified through distillation and other separation techniques.
化学反应分析
Types of Reactions
Cyclohexanol, 4-(cyclohexylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form cyclohexanone, a key intermediate in the production of nylon.
Reduction: Reduction reactions can convert cyclohexanol, 4-(cyclohexylmethyl)- to cyclohexane.
Substitution: The hydroxyl group in cyclohexanol can be substituted with other functional groups, such as halogens, through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or nickel, is commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
Oxidation: Cyclohexanone
Reduction: Cyclohexane
Substitution: Various halogenated cyclohexanols
科学研究应用
Cyclohexanol, 4-(cyclohexylmethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Cyclohexanol, 4-(cyclohexylmethyl)- is used in the production of polymers, resins, and plasticizers.
作用机制
The mechanism of action of cyclohexanol, 4-(cyclohexylmethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, affecting their structure and function. Additionally, the cyclohexylmethyl group can interact with hydrophobic regions of proteins and other macromolecules, influencing their activity.
相似化合物的比较
Cyclohexanol, 4-(cyclohexylmethyl)- can be compared with other similar compounds, such as:
Cyclohexanol: The parent compound, which lacks the cyclohexylmethyl group.
Cyclohexanone: An oxidized form of cyclohexanol.
Cyclohexane: A fully reduced form of cyclohexanol.
The presence of the cyclohexylmethyl group in cyclohexanol, 4-(cyclohexylmethyl)- imparts unique chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
属性
CAS 编号 |
100544-80-7 |
|---|---|
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC 名称 |
4-(cyclohexylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H24O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h11-14H,1-10H2 |
InChI 键 |
QYZFQZJJSMHXOK-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)CC2CCC(CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



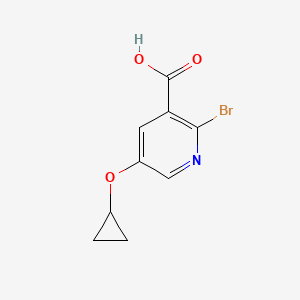
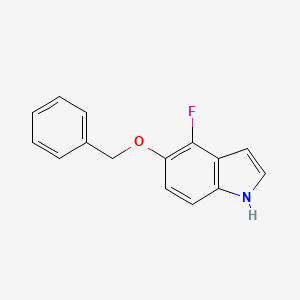

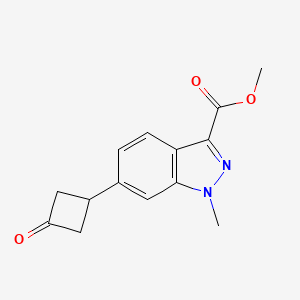

![2,8-Diazaspiro[4.5]dec-1-en-1-amine](/img/structure/B13981683.png)
![1-[4-(Methoxycarbonyl)phenyl]urea](/img/structure/B13981686.png)


